Prenylated Protein Methyltransferase Inhibition: Positional SAR
A direct structure-activity relationship study evaluated halogenated S-farnesyl thiosalicylic acid analogs as inhibitors of prenylated protein methyltransferase. The 5-fluoro and 5-chloro analogs exhibited potent inhibition, comparable to the parent compound S-farnesyl thiosalicylic acid (FTS). In stark contrast, the 4-fluoro analog (derived from 4-fluoro-2-mercaptobenzoic acid) was inactive as an inhibitor under the same assay conditions [1]. This positional dependence demonstrates that 4-fluoro substitution abolishes the inhibitory activity observed with the 5-fluoro isomer.
| Evidence Dimension | Inhibition of prenylated protein methyltransferase |
|---|---|
| Target Compound Data | Inactive (not a potent inhibitor) |
| Comparator Or Baseline | S-farnesyl-5-fluorothiosalicylic acid (5-fluoro analog) and S-farnesyl thiosalicylic acid (FTS, parent compound) |
| Quantified Difference | Qualitative: Potent inhibition vs. inactive; quantitative IC50 data not reported but described as 'potent inhibitors' for 5-fluoro/5-chloro and 'but not the 4-fluoro' analog. |
| Conditions | In vitro enzymatic assay for prenylated protein methyltransferase inhibition. |
Why This Matters
This defines the compound's specific biological fingerprint: for researchers targeting prenylated protein methyltransferase, the 4-fluoro isomer is an essential negative control or a tool to map positional SAR, whereas the 5-fluoro isomer is a positive control.
- [1] Marciano, D., Aharonson, Z., Varsano, T., Haklai, R., & Kloog, Y. (1997). Novel inhibitors of the prenylated protein methyltransferase reveal distinctive structural requirements. Bioorganic & Medicinal Chemistry Letters, 7(13), 1709–1714. View Source
